molecular formula C27H24ClN7 B3013026 N-(4-chlorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946348-44-3

N-(4-chlorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B3013026
CAS No.: 946348-44-3
M. Wt: 481.99
InChI Key: KYDFDOXLEADOOW-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C27H24ClN7 and its molecular weight is 481.99. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the aldo-keto reductase enzyme AKR1C3 . AKR1C3 is an enzyme that plays a crucial role in the metabolism of steroids and prostaglandins, and it is of interest as a potential target for drugs for leukemia and hormone-related cancers .

Mode of Action

The compound interacts with its target, AKR1C3, by forming a hydrogen bond between the carbonyl oxygen of the drug and Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme . The piperazine bridging unit of the compound provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 . This interaction inhibits the activity of AKR1C3, making the compound a potent and very isoform-selective inhibitor .

Biochemical Pathways

The inhibition of AKR1C3 affects the metabolism of steroids and prostaglandins . These substances play various roles in the body, including inflammation, pain perception, and hormone regulation. Therefore, the compound’s action can have downstream effects on these processes.

Pharmacokinetics

The compound’s potency (ic50∼100nm) suggests that it has a high affinity for its target, which could influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the compound’s action is the inhibition of AKR1C3, which can potentially affect the body’s response to inflammation, pain, and hormones due to the role of this enzyme in steroid and prostaglandin metabolism . This makes the compound of interest as a potential drug for leukemia and hormone-related cancers .

Properties

IUPAC Name

N-(4-chlorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN7/c28-20-11-13-21(14-12-20)30-25-24-19-29-35(23-9-5-2-6-10-23)26(24)32-27(31-25)34-17-15-33(16-18-34)22-7-3-1-4-8-22/h1-14,19H,15-18H2,(H,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDFDOXLEADOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=C4C=NN(C4=N3)C5=CC=CC=C5)NC6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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